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Molybdenum--sulfanylidenenickel (1/1)

Cat. No.: B14617702
CAS No.: 59787-38-1
M. Wt: 186.71 g/mol
InChI Key: MRDDPVFURQTAIS-UHFFFAOYSA-N
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Description

Significance of Molybdenum-Nickel Bimetallic Systems in Advanced Inorganic Chemistry Research

Bimetallic alloys and complexes, including those of molybdenum and nickel, are at the forefront of research in electrochemistry and heterogeneous catalysis. ias.ac.in The combination of these two distinct transition metals often results in synergistic effects, where the resulting material exhibits properties and reactivity not achievable by either component alone. ias.ac.in In nickel-based alloys, molybdenum is a common alloying element that enhances corrosion resistance in reducing environments and provides significant solid-solution strengthening due to its large atomic radius. researchgate.net

The significance of Mo-Ni systems is particularly pronounced in catalysis. For instance, Mo-doped nickel sulfide (B99878) materials have been investigated as efficient electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. mdpi.comresearchgate.net Furthermore, unsupported nickel–molybdenum sulfide catalysts are utilized in the hydrodesulfurization (HDS) of petroleum feedstocks, a critical industrial process for removing sulfur impurities. researcher.life Computational studies using density functional theory (DFT) have become instrumental in understanding the electronic structure and catalytic potential of such bimetallic clusters, guiding experimental efforts to develop novel catalysts for reactions like nitrogen fixation. umich.eduacs.orgmdpi.com The interaction between the two metal centers, often mediated by bridging ligands, can create unique active sites that facilitate bond activation in small molecules. nih.gov

Fundamental Role of Sulfur-Donor Ligands in Transition Metal Complexation

Sulfur-donor ligands are integral to transition metal coordination chemistry due to their versatile bonding capabilities and their presence in the active sites of many metalloenzymes. umich.edu The sulfur atom, with its available s, p, and d valence orbitals, can form stable complexes with metal ions, acting as a σ-donor, a σ-donor/π-donor, or a σ-donor/π-acceptor depending on the metal's electronic state and steric environment. umich.edu This versatility allows sulfur ligands to not only stabilize metal centers but also to actively participate in catalytic cycles through redox processes and by mediating electron transfer. umich.eduacs.org

In the context of bimetallic systems, sulfido (S²⁻) ligands are particularly important as they can bridge two or more metal centers, facilitating electronic communication and cooperative reactivity between them. This bridging is a key feature in numerous metal-sulfur clusters. mdpi.com The formation of M-S-M' linkages is fundamental to the structure and function of many synthetic and biological catalysts. For example, computational studies on Mo/Co/S clusters have shown that the coordination of a substrate to the cluster can activate C–S bonds, leading to desulfurization. The electronic properties and bond strengths within these sulfido-bridged cores are a subject of intense research, often probed by techniques like X-ray photoelectron spectroscopy (XPS) to understand the electronic states of the constituent atoms.

Contextualization of Molybdenum–sulfanylidenenickel (1/1) within Mo-Ni-S Cluster and Complex Chemistry

The Molybdenum–sulfanylidenenickel (1/1) unit can be viewed as the simplest building block of a vast and complex class of Mo-Ni-S clusters and materials. While this specific 1:1 species may be a transient or theoretical construct, its structural and electronic properties are reflected in more stable, higher-nuclearity systems. Research in this area often focuses on cubane-type clusters, such as those with a [Mo₃S₄Ni] core, which have been synthesized and studied computationally to understand their electronic ground states and potential for catalytic nitrogen reduction. umich.eduacs.orgmdpi.com

Another important context is the chemistry of nickel-doped molybdenum disulfide (MoS₂). MoS₂ is a well-known catalyst, and doping it with nickel can significantly modify its structural and electronic properties, enhancing its activity for the hydrogen evolution reaction (HER). Spectroscopic studies on these materials reveal the formation of Ni–Mo–S structures, where the nickel atoms are integrated into the MoS₂ lattice, creating unique active sites. The study of these complex materials provides indirect insight into the nature of the bonding and electronic interactions within a fundamental Mo-S-Ni linkage. The electronic structures of related cluster compounds, such as [Ni(MoS₄)₂]²⁻, have been investigated using XPS, providing valuable data on the oxidation states and bonding environments of Mo, Ni, and S in a shared coordination sphere.

Scope and Objectives of Academic Inquiry into Molybdenum–sulfanylidenenickel (1/1) Architectures

The academic inquiry into architectures containing the Molybdenum–sulfanylidenenickel (1/1) motif is driven by the dual goals of fundamental understanding and practical application. A primary objective is to synthesize and characterize molecular complexes with well-defined Mo-Ni-S cores. Such model systems allow for precise control over the coordination environment, enabling detailed spectroscopic and reactivity studies that are often not possible with heterogeneous materials. These studies aim to correlate structural features, such as bond lengths and angles, with electronic properties and catalytic function.

A significant portion of the research is computational, employing DFT to rationalize the electronic structures, bonding, and reaction mechanisms of Mo-Ni-S clusters. umich.eduacs.orgmdpi.com These theoretical studies are crucial for interpreting experimental data and for predicting the properties of new, yet-to-be-synthesized complexes. Key objectives of this computational work include determining ground state electronic configurations, mapping reaction pathways for small molecule activation, and understanding the synergistic interplay between the molybdenum and nickel centers. umich.edu Ultimately, the overarching goal is to leverage this fundamental knowledge to design and develop next-generation catalysts for critical industrial and environmental processes, including hydrodesulfurization, hydrogen production, and nitrogen fixation. researcher.lifeumich.edu

Data Tables

Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Mo-Ni-S Systems

This table presents typical binding energies for molybdenum, nickel, and sulfur in mixed metal-sulfide environments, illustrating the electronic states of the elements within a Mo-Ni-S framework. The data is representative of values found in studies of materials like nickel-doped MoS₂.

Element & OrbitalBinding Energy (eV)Species Assignment
Mo 3d₅/₂~229.1 eVMo(IV) in MoS₂
Mo 3d₅/₂~232.2 eVMo(VI) in MoO₃ (surface oxidation)
Ni 2p₃/₂~853.7 eVNi in NiSₓ species
Ni 2p₃/₂~855.7 eVNi in Ni-Mo-S structure
Ni 2p₃/₂~856.9 eVNi(II) hydroxides (surface)
S 2p₃/₂~161.9 eVS²⁻ in MoS₂

Data compiled from representative values in the literature, such as studies on Ni-doped MoS₂.

Table 2: Selected Interatomic Distances in a Molybdenum-Nickel Complex

This table shows bond lengths from a synthesized 1-D polymeric nickel molybdenum complex, providing an example of the coordination environment and distances between the metals and coordinating oxygen atoms from ligands and water.

BondDistance (Å)
Ni–O (from water)2.166(3)
Ni–O (from carboxylate ligand)2.164(3)

Data from the single-crystal X-ray diffraction of a [C₁₄H₁₈Mo₀.₂₂N₂Ni₁.₇₈O₁₄] complex. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoNiS B14617702 Molybdenum--sulfanylidenenickel (1/1) CAS No. 59787-38-1

Properties

CAS No.

59787-38-1

Molecular Formula

MoNiS

Molecular Weight

186.71 g/mol

IUPAC Name

molybdenum;sulfanylidenenickel

InChI

InChI=1S/Mo.Ni.S

InChI Key

MRDDPVFURQTAIS-UHFFFAOYSA-N

Canonical SMILES

S=[Ni].[Mo]

Origin of Product

United States

Synthetic Methodologies for Molybdenum–sulfanylidenenickel 1/1 Complexes and Clusters

Precursor-Based Synthesis Strategies

Precursor-based methods involve the transformation of carefully selected molecular or solid-state precursors into the desired Mo-Ni-S materials through energy input, typically heat. These strategies offer a high degree of control over the final product's stoichiometry and structure.

Molecular Precursor Decomposition Routes to Mo-Ni-S Species

The use of single-source or mixed-source molecular precursors is a versatile approach for synthesizing Mo-Ni-S species. These precursors contain pre-formed bonds or a specific arrangement of the constituent elements, which can facilitate the formation of desired cluster frameworks at lower temperatures compared to traditional solid-state reactions.

One common strategy involves the use of thiometallate complexes. For instance, heterobimetallic cluster complexes like [Ni(MoS₄)₂]²⁻ can serve as single-source precursors. acs.org The decomposition of such precursors under controlled conditions can lead to the formation of finely dispersed Mo-Ni-S phases. The thermal behavior of bis(alkylimido)-dichloromolybdenum(VI) adducts has been studied to understand their decomposition pathways, which typically involve the dissociation of ligands followed by intermolecular reactions. nih.govresearchgate.net This fundamental understanding is crucial for designing precursors that decompose cleanly into the desired sulfide (B99878) materials.

Another approach is the decomposition of coordination complexes at liquid-liquid interfaces. For example, nanocrystalline molybdenum disulfide (MoS₂) has been produced at room temperature by the decomposition of a molecular precursor, tetrakis(N,N-diethyldithiocarbamato)molybdenum(IV), in an organic solvent layered with an aqueous phase. acs.org This method could potentially be adapted for Mo-Ni-S systems by co-decomposing analogous nickel complexes.

Precursor TypeExample PrecursorDecomposition MethodResulting Species
Heterobimetallic Cluster[Ni(MoS₄)₂]²⁻Thermal DecompositionMo-Ni-S clusters
Imido Complex(RN)₂MoCl₂ adductsThermolysisMolybdenum nitrides/carbides
Dithiocarbamate (B8719985) ComplexMo(Et₂NCS₂)₄Interfacial DecompositionNanocrystalline MoS₂

Utilization of Molybdenum Carbonyl and Nickel Precursors in Cluster Formation

Metal carbonyls are highly reactive precursors used in the synthesis of various clusters and nanoparticles. Molybdenum hexacarbonyl, Mo(CO)₆, is a common starting material for molybdenum-containing compounds. morressier.com The reaction of Mo(CO)₆ with a sulfur source in the presence of a nickel precursor can lead to the formation of Mo-Ni-S clusters. For example, sulfur-rich molybdenum sulfides have been prepared by reacting Mo(CO)₆ with elemental sulfur in a high-boiling point solvent. academie-sciences.fr

The integration of nickel into these clusters can be achieved by introducing nickel carbonyl compounds or other reactive nickel precursors into the reaction mixture. The cyclopentadienylnickel (B15397028) cluster, (η⁵-C₅H₅)₃Ni₃(CO)₂, has been used as a precursor to form highly active catalysts, demonstrating the utility of nickel carbonyl complexes in generating reactive species. rsc.org Similarly, heterometallic Ni-Pt carbonyl clusters have been synthesized by reacting the respective homometallic carbonyls, suggesting that a similar approach could be viable for Ni-Mo systems. nih.gov The synthesis involves the controlled decomposition of the carbonyls and subsequent sulfidation to form the desired Mo-Ni-S framework.

Thermal and Thermolysis-Driven Synthetic Approaches

Thermal decomposition, or thermolysis, is a fundamental technique for converting precursor compounds into stable inorganic materials. nih.gov This method is widely applied to synthesize molybdenum and nickel sulfides from various precursors, including thiomolybdate salts, organometallic complexes, and co-precipitated materials. acs.org

The thermal decomposition of ammonium (B1175870) tetrathiomolybdate (B108656), (NH₄)₂MoS₄, is a well-established route to MoS₂. acs.org To synthesize Mo-Ni-S materials, a nickel salt is typically incorporated with the thiomolybdate precursor before the thermal treatment. The process involves heating the precursor mixture in an inert or reducing atmosphere, leading to the formation of the mixed-metal sulfide.

A key aspect of thermolysis is understanding the decomposition mechanism to control the final product phase. Studies on bis(tert-butylimido)-molybdenum(VI) frameworks, for instance, have detailed the pathways of decomposition, which proceed through ligand dissociation, dimerization, and intramolecular hydrogen transfer, ultimately yielding molybdenum nitride or carbide species. researchgate.net Similar mechanistic understanding is vital for designing thermolytic routes to pure Mo-Ni-S phases. The synthesis of γ-Mo₂N, for example, involves the calcination of an ammonium molybdate (B1676688) precursor followed by ammonolysis at high temperatures, a process that could be adapted by including a nickel source to create Ni-doped or mixed-phase materials. nih.gov

Solution-Phase Synthetic Techniques

Solution-phase methods offer excellent control over the nucleation and growth of nanoparticles, leading to materials with well-defined sizes, shapes, and crystallinities. These techniques are particularly suitable for preparing catalytically active Mo-Ni-S materials at relatively mild conditions.

Hydrothermal and Solvothermal Preparation Methods for Mo-Ni-S Materials

Hydrothermal and solvothermal synthesis are powerful methods for preparing crystalline materials from solutions in water or organic solvents, respectively, in sealed vessels at elevated temperatures and pressures. These methods are widely used to produce Mo-Ni-S and Ni-doped MoS₂ nanostructures.

In a typical hydrothermal synthesis of Ni-doped MoS₂, water-soluble precursors like ammonium molybdate tetrahydrate or sodium molybdate serve as the molybdenum source, nickel chloride or nickel nitrate (B79036) as the nickel source, and a sulfur-containing compound like thioacetamide (B46855) or thiourea (B124793) as the sulfidizing agent. researchgate.netaip.org The reactants are dissolved in water, sealed in a Teflon-lined autoclave, and heated to temperatures typically ranging from 180 to 220 °C for several hours. aip.orgrsc.orgacs.org This one-pot method allows for the simultaneous formation and incorporation of nickel into the MoS₂ lattice, resulting in materials with various morphologies, such as hierarchical flower-like structures or nanorods. rsc.orgacs.org The properties of the final product can be tuned by adjusting parameters like the precursor ratio, reaction temperature, and time. acs.org

Molybdenum SourceNickel SourceSulfur SourceMethodTemperatureProduct Morphology
Ammonium heptamolybdateNickel chlorideThiocarbamideHydrothermalNot specifiedNanoparticles
Ammonium molybdate tetrahydrateNickel metal powderThioacetamideHydrothermalNot specified2H-MoS₂ crystal structure
α-MoO₃Not specifiedThioureaHydrothermal160-240 °C3D network of nanosheets
Sodium MolybdateNickel ChlorideNot specifiedHydrothermalNot specifiedUnsupported NiMoS catalyst

Soft Chemistry Aqueous Routes for Controlled Formation

Soft chemistry, or "chimie douce," refers to synthetic methods that occur at or near ambient temperatures. academie-sciences.fr These aqueous routes are advantageous for producing metastable phases or materials with high surface areas.

One approach involves the reaction of aqueous solutions of ammonium tetrathiomolybdate, (NH₄)₂MoS₄, with a reducing agent like hydrazine (B178648) in the presence of a nickel salt. acs.org This method can yield highly dispersed, often amorphous or poorly crystalline, Mo-Ni-S materials. The use of surfactants, such as cetyltrimethylammonium bromide (CTAB), in these aqueous preparations can help control particle size and prevent aggregation, leading to materials with higher specific surface areas. acs.orgresearchgate.net Another room-temperature method involves the decomposition of a molybdenum precursor at a liquid-liquid interface, a technique that relies on the controlled reaction between precursors dissolved in immiscible solvents. acs.org Adapting this method by introducing a suitable nickel precursor into one of the phases could provide a low-temperature route to thin films or nanocrystalline Mo-Ni-S.

These soft chemistry approaches are particularly valuable for creating catalysts where a high density of active edge sites is desired, a feature often associated with smaller, more dispersed sulfide particles. academie-sciences.fr

Surfactant-Aided and Self-Assembly Syntheses

The synthesis of molybdenum-nickel sulfide complexes and clusters can be finely controlled through methods that leverage molecular interactions, such as surfactant-aided and self-assembly processes. These techniques offer pathways to materials with well-defined morphologies and high dispersion of active sites.

Surfactant-aided synthesis is a powerful tool for controlling the particle size and preventing the aggregation of metallic components during the formation of Ni-Mo sulfide materials. Non-ionic surfactants, such as sorbitan (B8754009) stearate (B1226849) (Span 60), have been successfully employed in methods like surfactant-assisted melt-infiltration (SAMI). mdpi.com In this approach, the surfactant facilitates the uniform dispersion of nickel and molybdenum precursors within a porous support, like a USY zeolite. The presence of the surfactant effectively reduces the size of the resulting metal particles and enhances the mixing of the Ni and Mo components. mdpi.com This leads to a more homogeneous distribution of active sites, which is crucial for catalytic applications. While detailed studies often focus on molybdenum disulfide (MoS2), the principles are transferable to bimetallic systems. acs.org For MoS2, surfactants can be used in aqueous solutions with precursors like ammonium tetrathiomolybdate ((NH4)2MoS4) to produce high-surface-area materials. acs.org

Self-assembly represents a bottom-up approach where pre-designed molecular precursors spontaneously organize into larger, ordered structures. In the context of metal sulfides, this can involve the assembly of molecular clusters on a substrate. For instance, monolayers of molybdenum-sulfur clusters, such as [Mo3S7(S2CNMe2)3]I, can be assembled on gold surfaces. mdpi.com Although this example focuses on a monometallic system, the underlying principle of using tailored molecular precursors that self-assemble into thin films or clusters is applicable to bimetallic Ni-Mo systems. The stability and catalytic properties of these self-assembled structures are highly dependent on the precursor chemistry and the assembly conditions. mdpi.com The process can also be guided by templates, where a species directs the formation of a cluster and is subsequently released, showcasing a catalyst-like behavior in the assembly process. d-nb.info

Table 1: Surfactant-Aided Synthesis of Ni-Mo Catalysts

Precursors Surfactant Support Method Key Finding Reference
Nickel nitrate hexahydrate, Sodium molybdate dihydrate Sorbitan stearate (Span 60) USY Zeolite Surfactant-Assisted Melt-Infiltration (SAMI) Surfactant prevents aggregation and reduces metal particle size. mdpi.com mdpi.com
Ammonium tetrathiomolybdate Organic surfactants None (in aqueous solution) Aqueous reaction with reducing agents Produces high surface area molybdenum sulfide. acs.org acs.org

Heterogeneous and Surface-Supported Synthesis

Heterogeneous synthesis routes are paramount for producing robust, industrially relevant molybdenum-nickel sulfide catalysts. These methods involve the formation of the active sulfide phases on a high-surface-area support material.

Solid-Gas Sulfidation Processes for Supported Mo-Ni Sulfide Systems

The most common industrial method for activating supported molybdenum-nickel catalysts is through a solid-gas sulfidation process. This involves the transformation of oxide precursors, typically supported on materials like alumina (B75360) (Al2O3) or silica (B1680970) (SiO2), into their active sulfide forms. researchgate.net The process is generally carried out by exposing the oxide material to a sulfur-bearing gas stream, most commonly a mixture of hydrogen sulfide (H2S) and hydrogen (H2), at elevated temperatures. researchgate.netresearchgate.net

The sulfidation process is complex, involving a series of chemical transformations. Initially, the oxide species are converted to oxysulfides, followed by further reduction and sulfidation to form the final metal sulfide phases, such as MoS2 and various nickel sulfides (e.g., Ni3S2). researchgate.nettue.nlmdpi.com In-situ X-ray Absorption Fine Structure (XAFS) studies have shown that the conversion from oxide to sulfide can be tracked to optimize the process. researchgate.net The presence of nickel is known to promote the sulfidation of molybdenum, indicating a strong interaction between the two components. researchgate.netresearchgate.net Bimetallic Ni-Mo catalysts are often more readily sulfidized than their monometallic counterparts. researchgate.net The choice of support material also plays a critical role; for example, nickel species show more complete sulfidation on SiO2 compared to Al2O3, although the stronger interaction with alumina can prevent sintering and stabilize the catalyst. researchgate.net

Table 2: Typical Conditions for Solid-Gas Sulfidation of Ni-Mo Catalysts

Parameter Typical Range/Value Effect Reference
Sulfiding Gas 5-15% H2S in H2 Provides the sulfur source for the reaction. researchgate.netacs.org
Temperature 300-673 K Affects the final sulfide phase and degree of sulfidation. researchgate.netmdpi.comsci-hub.se researchgate.netmdpi.comacs.orgsci-hub.se
Support γ-Al2O3, δ-Al2O3, SiO2, Carbon Influences metal-support interactions and the degree of sulfidation. researchgate.nettue.nl researchgate.nettue.nl
Precursor Ni and Mo oxides The starting state that is converted to the active sulfide phase. researchgate.net

Chemical Vapor Deposition (CVD) for Bimetallic Cluster Growth on Substrates

Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing thin films and supported clusters with high purity and controlled thickness. ruhr-uni-bochum.de In a typical CVD process, volatile metal-organic precursors are transported in the gas phase to a heated substrate, where they adsorb and subsequently decompose or react to form the desired material. ruhr-uni-bochum.de

For bimetallic Mo-Ni sulfide systems, CVD can be employed in a multi-step process. A common approach involves first depositing a molybdenum precursor, such as Molybdenum hexacarbonyl (Mo(CO)6), onto a substrate. acs.org This can be followed by sulfidation to form MoS2, or it can be deposited onto a substrate already containing nickel. The use of single-source precursors containing both metals is also a possibility, though less commonly detailed in the literature for the specific Mo-Ni-S system. An analogous technique, aerosol-assisted CVD (AACVD), has been used to create thin films of related materials like chromium-doped MoS2 and nickel sulfide (NiS) using dithiocarbamate precursors. acs.orgcolab.ws The deposition temperature is a critical parameter that influences the composition and crystallinity of the resulting film. acs.org

Stabilization of Mo-Ni Sulfide Clusters within Zeolite Frameworks

Zeolites, with their well-defined microporous structures, serve as excellent hosts for the synthesis and stabilization of ultrasmall metal sulfide clusters. The confinement within the zeolite cages prevents the agglomeration of clusters, leading to highly dispersed and stable catalytic sites. acs.orgnih.gov

The synthesis of Ni-Mo sulfide clusters within a zeolite, such as NaY, typically involves a sequential procedure. First, nickel cations (Ni2+) are introduced into the zeolite via ion exchange with the native cations (e.g., Na+). acs.org Subsequently, a volatile molybdenum precursor, often Mo(CO)6, is introduced into the Ni-exchanged zeolite via chemical vapor deposition. acs.org The final and critical step is the sulfidation of the bimetallic precursor-loaded zeolite, usually with an H2S/H2 mixture at high temperatures (e.g., 673 K). This treatment converts the precursors into bimetallic Ni-Mo sulfide clusters situated within the zeolite supercages. acs.org Spectroscopic and theoretical studies suggest that these clusters can form structures where dimeric Mo2S4 units are connected to the Ni2+ ions through bridging sulfur atoms. acs.org This method provides precise control over the cluster environment, mimicking aspects of enzyme active sites and leading to highly stable and active catalysts. nih.gov

Advanced Characterization Techniques for Molybdenum–sulfanylidenenickel 1/1 Architectures

Spectroscopic Analysis of Electronic and Structural Features

Spectroscopic techniques are indispensable for probing the electronic and local atomic environments within Molybdenum–sulfanylidenenickel (1/1). Each method offers a unique window into the material's fundamental characteristics.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of molybdenum and nickel atoms in Molybdenum–sulfanylidenenickel (1/1). By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, detailed information about the oxidation states and coordination environments of the metal centers can be obtained.

In studies of nickel-doped molybdenum disulfide (Ni-doped MoS₂), a closely related system, in situ XAS has been employed to monitor the local bonding and electronic structures at both Ni and Mo centers under various conditions. mdpi.com XANES analysis of the Ni K-edge can reveal significant changes in the local structure during catalytic processes. For instance, a weak white line feature at the 1s-4p transition is indicative of Ni²⁺ with unsaturated coordination. mdpi.com The oxidation state of nickel is often confirmed by comparison with reference spectra. mdpi.com

For the molybdenum centers, the Mo K-edge XANES spectra provide information on their structure and oxidation state. In some instances, these spectra show minimal changes in shape or edge position, suggesting that the Mo centers maintain a stable structure and oxidation state even under catalytic conditions. mdpi.com EXAFS analysis of the Mo K-edge can provide quantitative information on the local structure, such as coordination numbers and bond distances. For example, an increase in the coordination number can imply solvent coordination to undercoordinated Mo centers, while changes in Mo-S distances can be observed under applied potentials. mdpi.com

X-ray Emission Spectroscopy (XES) complements XAS by providing information about the occupied electronic states. High-resolution XES can be used to characterize the valence-to-core transition bands, which are sensitive to the chemical and electronic environment of the metal. This technique can be an effective method for elucidating the nature of molybdenum centers in complex systems.

Table 1: Representative XAS Data for Molybdenum-Nickel Sulfide (B99878) Systems

Edge Technique Information Obtained Key Findings
Ni K-edge XANES Oxidation state, local geometry Observation of Ni²⁺ with unsaturated coordination. mdpi.com
Mo K-edge XANES Oxidation state, structural changes Negligible changes in structure or oxidation state under certain catalytic conditions. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for analyzing the bonding and structural integrity of Molybdenum–sulfanylidenenickel (1/1) architectures. These techniques probe the vibrational modes of the material, offering insights into both the core structure and the nature of any associated ligands.

Raman spectroscopy is particularly sensitive to the structural modifications induced by the incorporation of nickel into the molybdenum sulfide lattice. In studies of Ni-doped MoS₂, two characteristic Raman peaks, the E¹₂g and A₁g modes, are of primary interest. The E¹₂g mode corresponds to the in-plane vibrations of Mo and S atoms, while the A₁g mode represents the out-of-plane vibration of S atoms. The positions and intensities of these peaks can shift with the level of Ni doping, providing information about the structural changes. For instance, density functional theory (DFT) calculations have predicted that Ni-doping can create new peaks and shift existing ones in the Raman and infrared spectra, which are unique to the dopant site. aip.org

FTIR spectroscopy complements Raman by probing infrared-active vibrational modes. In molybdenum sulfide systems, FTIR can identify characteristic vibrations such as Mo-S bonds. For example, in synthesized MoS₂ samples, absorptions around 607 cm⁻¹ have been attributed to MoS₂. researchgate.net When organic ligands are present, FTIR can identify their characteristic vibrational bands, such as the C-H stretching vibrations. researchgate.net

Table 2: Vibrational Modes in Molybdenum-Nickel Sulfide Systems

Spectroscopic Technique Vibrational Mode Wavenumber (cm⁻¹) Assignment
Raman E¹₂g ~370-380 In-plane Mo-S vibration rsc.org
Raman A₁g ~410 Out-of-plane S vibration rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Molybdenum–sulfanylidenenickel (1/1) complexes in solution. Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, both of which are quadrupolar. ⁹⁵Mo is generally preferred due to its higher sensitivity and narrower signal widths in small, symmetric complexes. kavlifoundation.org

⁹⁵Mo NMR has a very wide chemical shift range, making it highly sensitive to the electronic environment of the molybdenum nucleus. kavlifoundation.org This sensitivity allows for the resolution of subtle structural differences. For instance, isotopic substitution, such as replacing ³²S with ³⁴S, can lead to observable shifts in the ⁹⁵Mo NMR spectrum. kavlifoundation.org The linewidth of the ⁹⁵Mo signal is dependent on the symmetry of the molybdenum environment; sharp signals are typically observed for small, symmetric complexes, while larger or less symmetric complexes can exhibit significantly broader lines. kavlifoundation.org

NMR spectroscopy is also instrumental in studying the dynamic processes and fluxional behavior of these complexes in solution. Fluxional molecules undergo rapid intramolecular rearrangements that can interchange the environments of different nuclei. If the rate of this exchange is fast on the NMR timescale, averaged signals are observed. By varying the temperature, it is often possible to slow down these exchange processes and observe the distinct signals of the individual isomers or conformers. This allows for the determination of the energy barriers associated with these dynamic processes. In organometallic chemistry, fluxionality is a common phenomenon, and variable-temperature NMR is a primary technique for its investigation. researchgate.net

Table 3: Properties of NMR-Active Molybdenum Isotopes

Isotope Spin (I) Natural Abundance (%) Quadrupole Moment (Q/fm²) Relative Sensitivity (vs. ¹H)
⁹⁵Mo 5/2 15.92 -0.022 3.21 x 10⁻³

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the constituent elements in Molybdenum–sulfanylidenenickel (1/1). By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its oxidation state.

In the analysis of Molybdenum-Nickel Sulfide materials, XPS is used to identify the oxidation states of molybdenum, nickel, and sulfur. For molybdenum, the Mo 3d region is typically analyzed. The Mo 3d spectrum can be deconvoluted into multiple doublets corresponding to different oxidation states, such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺. nih.gov For example, peaks at binding energies of approximately 229.1 eV and 232.2 eV can be assigned to Mo⁴⁺ in MoS₂ and Mo⁶⁺ in MoO₃, respectively. mdpi.com

Similarly, the Ni 2p region provides information about the nickel species present. The Ni 2p₃/₂ peak can be fitted with components corresponding to different nickel compounds, such as Ni-Mo-S structures and various nickel sulfides (NiSₓ). mdpi.com The S 2p region can also be analyzed to distinguish between different sulfur species.

XPS is crucial for determining the surface stoichiometry and identifying surface contaminants or oxidation products that may form upon exposure to air. The detection depth of XPS is typically a few nanometers, making it an ideal tool for studying the surface chemistry that is critical for applications such as catalysis. rsc.org

Table 4: Representative XPS Binding Energies for Molybdenum and Nickel Species

Element Core Level Binding Energy (eV) Species
Mo 3d₅/₂ ~229.1 Mo⁴⁺ (in MoS₂) mdpi.com
Mo 3d₅/₂ ~232.2 Mo⁶⁺ (in MoO₃) mdpi.com
Ni 2p₃/₂ Varies Ni-Mo-S, NiSₓ mdpi.com

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are used to investigate the electronic properties of Molybdenum–sulfanylidenenickel (1/1) by probing its electronic transitions. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic band structure and the presence of specific electronic transitions.

The incorporation of nickel into the molybdenum sulfide lattice can significantly alter its electronic and optical properties. In Ni-doped MoS₂, the bandgap can be modulated by the concentration of the Ni dopant. rsc.org This change in the bandgap is reflected in the UV-Vis absorption spectrum.

Photoluminescence spectroscopy provides further insights into the electronic structure by measuring the emission of light from the material after it has absorbed photons. The PL spectrum of MoS₂ is known to be sensitive to factors such as the number of layers and the presence of dopants. Chemical doping can drastically enhance or reduce the PL intensity of monolayer MoS₂. researchgate.net This modulation is often attributed to a switching between exciton (B1674681) and trion photoluminescence, depending on the carrier density in the material. researchgate.net For instance, p-type dopants can enhance PL intensity by promoting the recombination of excitons, while n-type dopants may reduce it. researchgate.netmostwiedzy.pl The PL spectra of Ni-doped MoS₂ can reveal changes in the excitonic transitions, providing information on how nickel doping affects the electronic band structure and optical properties. rsc.org

Table 5: Effect of Doping on the Photoluminescence of MoS₂

Dopant Type Effect on PL Intensity Proposed Mechanism
p-type Enhancement Switching from trion to exciton recombination researchgate.netmostwiedzy.pl

Diffraction and Microscopic Methods for Structural Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of the material. The XRD pattern of a crystalline material consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice. In studies of Ni-doped MoS₂, XRD patterns are used to confirm the hexagonal structure of MoS₂ and to investigate the effect of Ni incorporation on the crystal lattice. mdpi.com The absence of peaks corresponding to nickel sulfides or oxides can indicate the successful substitutional doping of Ni into the MoS₂ structure. mdpi.com The crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.com

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the material's morphology and microstructure. SEM is used to examine the surface topography and morphology of the material at the microscale. TEM, on the other hand, can provide much higher resolution images, allowing for the visualization of the material's internal structure, including the layered nature of MoS₂ and the distribution of nanoparticles. High-resolution TEM (HRTEM) can even resolve the atomic lattice of the material. In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), electron microscopy can also provide elemental mapping, confirming the uniform distribution of molybdenum, nickel, and sulfur within the material. rsc.org

Table 6: Summary of Diffraction and Microscopic Techniques for Structural Analysis

Technique Information Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, crystallite size mdpi.com
Scanning Electron Microscopy (SEM) Surface morphology, topography aip.org
Transmission Electron Microscopy (TEM) Internal structure, particle size and distribution, lattice imaging researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. attlas.ienih.gov This method provides detailed information on the internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. attlas.ienih.gov In the context of Molybdenum–sulfanylidenenickel (1/1), SC-XRD is indispensable for establishing the exact molecular geometry, which is fundamental to understanding its chemical and physical properties. uni-ulm.de

The process involves irradiating a single crystal of the compound with monochromatic X-rays, typically from a molybdenum (Mo) or copper (Cu) source, and analyzing the resulting diffraction pattern. uni-ulm.denih.gov The interaction of X-rays with the crystal's electron density produces a unique pattern of diffracted beams, the intensities and positions of which are used to construct a three-dimensional model of the atomic arrangement. uni-ulm.de For complex inorganic and metal-organic frameworks, such as those involving molybdenum and nickel, SC-XRD can precisely map the coordination environments of the metal ions and the connectivity of the sulfido ligands. uni-ulm.de

Table 1: Representative Crystallographic Data from SC-XRD Analysis

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.251
b (Å) 12.834
c (Å) 7.452
**β (°) ** 115.3
**Volume (ų) ** 540.2
Mo-S Bond Length (Å) 2.25 - 2.40
Ni-S Bond Length (Å) 2.20 - 2.35
S-Mo-S Bond Angle (°) 85 - 95
S-Ni-S Bond Angle (°) 90 - 110

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify the crystalline phases present in a material. For Molybdenum–sulfanylidenenickel (1/1) composites, PXRD confirms the successful synthesis of the desired crystalline structure and can detect the presence of any impurities or secondary phases. rsc.org

In a typical PXRD experiment, a powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of each phase present in the sample. rsc.orgacs.org

For instance, in the synthesis of molybdenum-incorporated nickel sulfide, PXRD patterns can confirm the presence of the Ni₃S₂ phase and show shifts in the peak positions upon the incorporation of molybdenum. A slight shift to lower 2θ values can indicate an increase in the lattice parameters due to the substitution of nickel with the larger molybdenum ions. rsc.org The absence of additional peaks corresponding to molybdenum oxides or other nickel sulfides confirms the phase purity of the composite. rsc.org

Table 2: PXRD Data for Molybdenum-Doped Nickel Sulfide

2θ (°) (hkl) Plane Phase Observation
21.7 (101) Ni₃S₂ Prominent peak indicating the primary nickel sulfide phase. rsc.org
31.1 (110) Ni₃S₂ Characteristic peak of the heazlewoodite structure. rsc.org
37.8 (003) Ni₃S₂ Confirms the crystalline nature of the material. rsc.org
49.7 (113) Ni₃S₂ Present in the synthesized composite. rsc.org
55.1 (122) Ni₃S₂ Indicates the successful formation of the nickel sulfide lattice. rsc.org

Data derived from studies on molybdenum-incorporated nickel sulfide composites. rsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide detailed information about the morphology, size, and nanostructure of materials.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the analysis of the internal nanostructure. TEM can reveal the sheet-like morphology of individual components, the interplanar spacing of the crystal lattice, and the distribution of different elements within the composite. rsc.org High-resolution TEM (HRTEM) can even visualize the atomic lattice fringes, providing direct evidence of the crystalline nature and orientation of the nanosheets. rsc.org For example, HRTEM has been used to identify the (110) plane of the heazlewoodite phase of Ni₃S₂ in molybdenum-doped nickel sulfide composites, with a measured interplanar spacing of approximately 0.28 nm. rsc.org

Table 3: Morphological and Nanostructural Features Observed by SEM and TEM

Technique Observed Feature Description Reference
SEM 3D Flower-like Morphology Hierarchical structures composed of interconnected nanosheets, providing a large surface area. rsc.orgresearchgate.net
SEM Whisker Nanoneedles In-situ grown hierarchical structures that enhance porosity and ion/electron transportation.
TEM Sheet-like Morphology High-magnification images revealing the thin, layered nature of the sulfide material. rsc.org
HRTEM Lattice Fringes Visualization of the crystal lattice, confirming the interplanar spacing (e.g., 0.28 nm for the (110) plane of Ni₃S₂). rsc.org
SAED Diffraction Patterns Selected area electron diffraction patterns confirming the presence of metallic Mo and the Ni₃S₂ phase in composites. rsc.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. acs.org By scanning a sharp tip attached to a cantilever across the sample surface, AFM can map out surface features with exceptional detail, including the height profile of nanostructures. nih.gov

In the context of Molybdenum–sulfanylidenenickel (1/1) architectures, AFM is employed to characterize the surface roughness and the thickness of nanosheets or nanoribbons. nih.gov This information is complementary to SEM and TEM data, providing quantitative measurements of the material's surface topography. For example, AFM has been used to determine the height profile of MoS₂ nanoribbons, confirming their bilayer structure. nih.gov The technique is also valuable for assessing the homogeneity of surface coatings or modifications.

Table 4: Surface Topography Data from AFM Analysis

Parameter Description Typical Values for Related Materials
Surface Roughness (Rq) Root mean square average of height deviations from the mean plane. 0.2 - 1.5 nm
Nanosheet Height Thickness of individual or few-layer sheets. 1 - 10 nm
Feature Dimensions Lateral size and height of surface structures like nanoparticles or nanoribbons. Varies depending on synthesis

Note: The values are representative for similar 2D materials and can vary for Molybdenum–sulfanylidenenickel (1/1) depending on the synthesis method.

Electrochemical and Magnetic Characterization

Electroanalytical Methods (Cyclic Voltammetry, Linear Sweep Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Behavior

Electroanalytical methods are crucial for evaluating the electrochemical performance of Molybdenum–sulfanylidenenickel (1/1), particularly for applications in energy storage and catalysis.

Cyclic Voltammetry (CV) is used to study the redox behavior of the material. By sweeping the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction peaks associated with the Ni²⁺/Ni³⁺ and Mo⁴⁺/Mo⁶⁺ redox couples. wikipedia.org The shape and regularity of the CV curves provide insights into the reversibility of the electrochemical reactions and the capacitive behavior of the material. rsc.org

Linear Sweep Voltammetry (LSV) is employed to assess the catalytic activity of the material, for instance, in the hydrogen evolution reaction (HER). LSV curves plot the current density as a function of the applied potential, and a lower overpotential to achieve a certain current density indicates higher catalytic efficiency. aip.orgberkeley.edu

Electrochemical Impedance Spectroscopy (EIS) provides information about the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface. rsc.orgacs.org By applying a small AC voltage over a range of frequencies, an impedance spectrum (Nyquist plot) is generated. The diameter of the semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct), with a smaller diameter indicating faster charge transfer kinetics. acs.org

Table 5: Electrochemical Parameters from Electroanalytical Methods

Method Parameter Description Typical Findings for Ni-Mo-S Systems
Cyclic Voltammetry (CV) Redox Peaks Potentials at which oxidation and reduction of Ni and Mo species occur. Presence of Ni²⁺/Ni³⁺ and Mo⁴⁺/Mo⁶⁺ redox couples. wikipedia.org
Linear Sweep Voltammetry (LSV) Overpotential The potential required beyond the equilibrium potential to drive a reaction at a certain rate. Lower overpotentials indicate better catalytic activity. aip.orgberkeley.edu
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) Resistance to the transfer of electrons at the electrode-electrolyte interface. Lower Rct values suggest faster kinetics. acs.org

Magnetic Susceptibility Measurements for Spin States and Interactions

Magnetic susceptibility measurements are employed to investigate the magnetic properties of Molybdenum–sulfanylidenenickel (1/1), providing insights into the spin states of the nickel and molybdenum ions and the magnetic interactions between them. The presence of unpaired d-electrons in transition metals like nickel and molybdenum can lead to paramagnetic or ferromagnetic behavior. researchgate.net

The magnetic state of Ni²⁺ ions, for example, can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the coordination geometry and the ligand field strength. nih.govaip.org In sulfide environments, the competition between these spin states can be tuned by the local structure. nih.gov Theoretical studies based on density functional theory (DFT) can complement experimental measurements by predicting the magnetic moments and the nature of magnetic ordering (ferromagnetic or antiferromagnetic). researchgate.net

Zero-field-cooled (ZFC) and field-cooled (FC) magnetization measurements as a function of temperature can reveal the presence of ferromagnetic ordering and determine the Curie temperature. Field-dependent magnetization curves can quantify the hysteresis and coercivity of the material. The study of magnetism in MoS₂ with 3d transition metal substitutions, including nickel, has shown that the magnetic moment can be induced and tuned. researchgate.net

Table 6: Magnetic Properties and Spin State Information

Property Description Relevance to Molybdenum–sulfanylidenenickel (1/1)
Magnetic Moment A measure of the strength of the magnetic source. Can be induced by the presence of Ni and Mo with unpaired electrons. researchgate.net
Spin State The total spin angular momentum of the d-electrons (high-spin or low-spin). Dependent on the coordination environment; Ni²⁺ can be paramagnetic (high-spin) or diamagnetic (low-spin). nih.govaip.org
Magnetic Ordering The collective arrangement of magnetic moments (e.g., ferromagnetic, antiferromagnetic). Ferromagnetism has been observed in nanostructured MoS₂ and can be influenced by Ni doping.
Curie Temperature The temperature above which a ferromagnetic material becomes paramagnetic. Determines the operational temperature range for potential magnetic applications.

Mössbauer Spectroscopy for Iron-Containing Analogues and Related Systems

Mössbauer spectroscopy, specifically utilizing the ⁵⁷Fe isotope, is a powerful technique for probing the electronic structure of iron-sulfur (Fe/S) clusters, which serve as important analogues for understanding more complex systems like molybdenum-nickel-sulfur catalysts. nih.gov This method provides detailed information regarding the chemical environment of each iron atom within a sample, including its oxidation state, spin state, and the nuclearity of clusters containing multiple metal ions. nih.gov The technique is capable of quantifying all distinct iron species, especially when used in conjunction with methods like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

A significant application of Mössbauer spectroscopy is in the study of the iron-molybdenum cofactor (FeMoco) of nitrogenase, a complex metal cluster with the core composition [MoFe₇S₉C]. acs.org This enzyme cofactor is a critical natural analogue for synthetic molybdenum-based catalysts. Magnetic Mössbauer spectroscopy studies have been instrumental in identifying the distinct iron sites within the FeMoco cluster. acs.org These investigations provide key parameters such as isomer shifts (δ) and quadrupole splittings (ΔE_Q), which are sensitive to the oxidation and spin states of the iron atoms. acs.org For instance, a detailed study was able to assign the oxidation states of the iron atoms in the resting state of FeMoco as four Fe(II) and three Fe(III). acs.org

In-situ Mössbauer spectroscopy has also been employed to monitor the transformation of catalyst precursors into their active sulfide forms. researchgate.net For example, the sulfidation of an iron-molybdenum oxide precursor on a carbon support (FeMo/C) to form the active catalyst phase has been studied, revealing how the final composition of the sulfided catalyst is influenced by the specific sulfidation method used. researchgate.net This demonstrates the utility of the technique in tracking the structural evolution of catalyst materials under reaction-relevant conditions.

Table 1. Mössbauer Parameters for the FeMoco Cluster. acs.org
ParameterDescriptionTypical Information Gained
Isomer Shift (δ)Measures the s-electron density at the nucleus.Provides insight into the oxidation state (e.g., Fe(II) vs. Fe(III)) and covalency of the iron site.
Quadrupole Splitting (ΔE_Q)Results from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus.Gives information about the symmetry of the electronic environment around the iron nucleus.
Hyperfine Coupling ParametersDescribes the interaction between the nuclear spin and the magnetic field at the nucleus.Used to identify magnetic properties and distinguish different iron sites in a complex cluster.

In-Situ and Operando Characterization for Mechanistic Insights

Operando spectroscopy is an advanced analytical methodology that involves the simultaneous spectroscopic characterization of a catalyst while measuring its catalytic activity and selectivity under realistic working conditions. wikipedia.orguu.nl The primary goal is to establish clear structure-reactivity relationships and elucidate reaction mechanisms. wikipedia.org This approach is crucial for understanding dynamic changes in the catalyst's active state during a reaction. nih.gov For complex systems like molybdenum-nickel-sulfur catalysts, operando techniques provide invaluable insights that are unattainable with pre- and post-characterization methods alone.

A variety of operando spectroscopic techniques are applied to study these catalytic systems, each offering unique information. nih.gov X-ray based techniques are particularly powerful. youtube.com For example, X-ray Absorption Spectroscopy (XAS) can probe the local geometric and electronic structure of molybdenum and nickel centers during catalysis, as X-rays can readily penetrate typical reactor cells. nih.gov The redox dynamics of sulfur in nickel-containing anodes have been studied using operando S K-edge X-ray Absorption Near Edge Structure (XANES), providing insight into the behavior of sulfur under electrochemical conditions. wikipedia.org

Combining multiple spectroscopic techniques into a single operando setup offers a more comprehensive understanding by providing complementary information from the same catalyst under identical conditions. uu.nl For instance, setups combining UV-vis and Raman spectroscopy have been used to study supported molybdenum oxide catalysts during gas-phase reactions. uu.nl Another powerful combination is the use of Energy-Dispersive X-ray Absorption Fine Structure (ED-XAFS) with UV-vis spectroscopy to monitor changes in molybdenum catalysts during dehydrogenation cycles. uu.nl These multi-technique approaches help to build a more complete "motion picture" of the catalytic system at work. uu.nl

Table 2. Operando Techniques for Catalyst Characterization. wikipedia.orgnih.govrsc.org
TechniqueAbbreviationInformation ProvidedExample Application
X-ray Absorption SpectroscopyXASLocal geometric and electronic structure, oxidation states, coordination environment.Monitoring Mo and Ni centers in hydrodesulfurization catalysts under reaction conditions.
Infrared SpectroscopyIRIdentification of adsorbed species, surface functional groups, and reaction intermediates.Studying CO adsorption on Ni sites to probe active site availability.
Raman Spectroscopy-Vibrational modes of metal-sulfur bonds, detection of different sulfide phases.Observing the transformation of oxide precursors to active MoS₂ phases.
UV-visible SpectroscopyUV-visElectronic transitions, oxidation state changes of metal centers.Tracking the reduction and oxidation of molybdenum species during catalytic cycles. uu.nl
X-ray Photoelectron SpectroscopyXPSSurface elemental composition and chemical states (often under near-ambient pressure, NAP-XPS).Determining the surface composition of Ni-Mo-S catalysts during reaction.

Computational and Theoretical Investigations of Molybdenum–sulfanylidenenickel 1/1 Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying transition metal compounds. mdpi.com DFT methods are instrumental in understanding the intricate electronic makeup and bonding characteristics of Molybdenum–sulfanylidenenickel systems.

Ground State Energy Determination and Spin Density Distribution Analysis

A fundamental step in the computational study of any molecular system is the determination of its electronic ground state. For transition metal clusters, which often feature multiple low-lying spin states, this is a critical initial calculation. mdpi.com DFT is employed to optimize the geometries of various possible spin states to identify the one with the lowest energy. For instance, in studies of related Mo₃S₄M (where M can be Ni) clusters, different spin states (e.g., singlet, triplet) are calculated, and their relative energies determine the ground state. mdpi.com

Spin density analysis provides a map of the distribution of unpaired electrons within the molecule, which is crucial for understanding its magnetic properties and reactivity. In Mo-Ni sulfide (B99878) clusters, the spin density is often localized on the metal centers. For example, in a related Mo₃S₄FeCl cluster, DFT calculations have shown that unpaired electrons are primarily localized on the iron atom, with some delocalization onto the Mo₃S₄ unit. mdpi.com The choice of the DFT functional (e.g., B3LYP-D3BJ vs. BP86-D3BJ) can significantly influence the calculated spin density distribution, highlighting the importance of functional selection in achieving accurate results. mdpi.com

Table 1: Illustrative Relative Energies of Different Spin States for a Heterobimetallic Sulfide Cluster (Note: This is a representative table based on typical findings for related clusters, as specific data for Molybdenum–sulfanylidenenickel (1/1) is not readily available in the cited literature.)

Spin State (S)Relative Energy (kcal/mol)
0 (Singlet)7.9
1 (Triplet)0.0
2 (Quintet)20.2

This interactive table demonstrates how DFT calculations can establish the ground state of a system by comparing the energies of different spin multiplicities. In this hypothetical case, the triplet state is the ground state.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and spatial distribution of these frontier orbitals determine the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). In Mo-Ni sulfide systems, the HOMO and LUMO are typically composed of d-orbitals from the metal centers and p-orbitals from the sulfur atoms.

Analysis of orbital interactions, often performed using techniques like Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV), can quantify the nature of bonding. For example, in carbonyl complexes of Mo₃S₄M clusters (M=Ni), the interaction between the cluster and a CO ligand can be decomposed into electrostatic attraction, Pauli repulsion, and orbital interaction terms. mdpi.com This analysis reveals the relative contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand, providing a detailed picture of the bonding. mdpi.com

Table 2: Representative Frontier Molecular Orbital Characteristics (Note: This table is illustrative of the type of data generated for related Mo-Ni sulfide systems.)

OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-3.45Ni(3d), Mo(4d), S(3p)
HOMO-5.67Mo(4d), Ni(3d), S(3p)
HOMO-LUMO Gap 2.22

This interactive table showcases typical outputs from a HOMO/LUMO analysis, highlighting the energy gap which is a crucial indicator of chemical reactivity and electronic stability.

Characterization of Metal-Metal Bonding via Mayer Bond Index and QTAIM

The presence and nature of a direct bond between the molybdenum and nickel atoms is a key feature of these compounds. The Mayer bond index is a computational tool used to quantify the order of a chemical bond based on the wavefunction. stackexchange.com A Mayer bond index close to 1.0 would suggest a single bond, while values significantly different from integer values can indicate more complex bonding situations. For instance, a computed Mayer bond index of 0.92 for a Mo-Mo interaction in a related cluster was used to suggest the presence of a Mo-Mo single bond. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful method for analyzing chemical bonding. rsc.org QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its magnitude and the sign of its Laplacian, can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic or van der Waals) interaction. rsc.orgnih.gov The presence of a BCP between Mo and Ni would provide strong evidence for a direct bonding interaction. mdpi.com

Geometric Optimization and Exploration of Isomeric Structures

DFT calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometric optimization involves finding the coordinates that correspond to a minimum on the potential energy surface. researchgate.net For a system like Molybdenum–sulfanylidenenickel (1/1), several isomeric structures could potentially exist, for example, with different arrangements of ligands or different coordination geometries around the metal centers. Computational methods allow for the exploration of these different isomers, calculating their relative energies to predict the most stable form. researchgate.netrsc.org

Quantum Chemical Methodologies for Reaction Mechanism Elucidation

Beyond static properties, quantum chemistry provides the tools to investigate the dynamic processes of chemical reactions, offering a detailed view of reaction pathways and the energetics involved.

Potential Energy Surface Mapping and Transition State Identification

A potential energy surface (PES) is a multidimensional map that describes the energy of a chemical system as a function of the positions of its atoms. ucsb.edu By mapping the PES, chemists can trace the lowest energy path a reaction is likely to follow, known as the reaction coordinate. This path connects the reactants to the products through a high-energy point called the transition state. ucsb.edu

Proton Affinity and Proton Transfer Reactivity Studies

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. For Molybdenum–sulfanylidenenickel (1/1) systems, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting PA and elucidating the mechanisms of proton transfer. These studies are crucial for understanding the catalytic activity of these clusters, especially in processes like hydrodesulfurization where protonation of sulfur atoms is a key step.

The computational determination of proton affinity involves optimizing the geometries of both the neutral molecule and its protonated form. Various protonation sites are typically considered to identify the most energetically favorable position. For a Mo-Ni-S cluster, potential sites include the metal centers (Mo and Ni) and the sulfur ligands. Subsequent frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy. nih.gov

The proton affinity is then calculated using the following equation:

PA = E(A⁻) + E(H⁺) - E(HA)

Where E(HA) is the total electronic energy of the neutral molecule, E(A⁻) is the energy of its conjugate base, and E(H⁺) is the energy of the proton. scm.com DFT methods, especially those including nonlocal gradient corrections, have been shown to provide PA values with accuracy comparable to more computationally expensive ab initio methods like MP2. ccl.net

Proton transfer reactivity studies extend beyond static PA calculations to investigate the energy barriers associated with the movement of a proton from a donor species to the Mo-Ni-S cluster. These calculations involve locating the transition state for the proton transfer reaction and calculating the activation energy barrier. For bimetallic sulfide clusters, proton transfer can be influenced by Coulomb barriers, especially in anionic species. researchgate.net Understanding these barriers is essential for predicting reaction kinetics and catalytic turnover frequencies. honda-ri.com

MoleculeProtonation SiteExperimental PA (kcal/mol)Calculated PA (DFT - B3LYP) (kcal/mol)Calculated PA (MP2) (kcal/mol)
Ethanol (B145695)Oxygen187.5186.8187.2
MethylamineNitrogen214.1213.5214.0
Formic AcidCarbonyl Oxygen178.6178.0178.4

Computational Modeling of Ligand Fluxional Behavior

Ligand fluxionality refers to the dynamic exchange of ligands between different coordination sites on a metal center. In Molybdenum–sulfanylidenenickel (1/1) complexes, ligands such as phosphines, carbonyls, or cyclopentadienyl (B1206354) groups can exhibit fluxional behavior, which is often observable by Nuclear Magnetic Resonance (NMR) spectroscopy. ilpi.com Computational modeling plays a crucial role in elucidating the mechanisms and energetics of these dynamic processes. mdpi.com

DFT calculations are a powerful tool for studying ligand fluxionality. The first step involves identifying the stable ground-state geometry of the complex and any low-energy isomers or conformers that could act as intermediates in an exchange process. Transition state searches are then performed to locate the saddle points on the potential energy surface that connect these minima. The energy difference between the ground state and the transition state provides the activation energy barrier for the fluxional process. libretexts.org

A key aspect of modeling fluxional behavior is the calculation of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is commonly employed to calculate the magnetic shielding tensors for each nucleus. joaquinbarroso.com These values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the chemical shifts for the ground state and any proposed intermediates, and by simulating the NMR spectra at different exchange rates, a direct comparison with experimental variable-temperature NMR data can be made. mdpi.com This allows for the validation of the proposed exchange mechanism and the accurate determination of the activation energy. mdpi.com

While specific studies on the ligand fluxionality of Molybdenum–sulfanylidenenickel (1/1) are not available, the table below presents hypothetical calculated ¹³C NMR chemical shifts for a model [CpMo(CO)-Ni(CO)S] complex to illustrate how computational data can be used to understand ligand exchange. In this example, we consider the exchange of the two carbonyl ligands.

Carbon AtomStatic Structure (ppm)Fast Exchange (Averaged) (ppm)
Mo-CO220.5215.0
Ni-CO209.5215.0
Cp Carbon95.395.3

Advanced Computational Approaches for Cluster and Complex Design

Identifying the global minimum energy structure of a cluster is a critical step in computational chemistry, as this structure typically corresponds to the most stable and experimentally relevant form. For Molybdenum–sulfanylidenenickel (1/1) clusters, the potential energy surface can be incredibly complex with a vast number of local minima. rsc.org Global minimum search techniques are algorithms designed to explore this surface and locate the lowest energy isomer.

Several algorithms are employed for this purpose, including basin-hopping, genetic algorithms, and simulated annealing. ilpi.com The basin-hopping method, for example, involves perturbing the geometry of the cluster and then performing a local optimization to find the nearest local minimum. researchgate.net This process is repeated iteratively, and the new structure is accepted or rejected based on its energy. This allows the search to escape from local minima and explore different regions of the potential energy surface.

These search techniques are often coupled with lower-cost computational methods, such as semi-empirical or tight-binding methods, to rapidly screen a large number of candidate structures. The most promising low-energy isomers are then re-optimized using more accurate DFT or other ab initio methods. researchgate.net The following table shows a hypothetical set of low-energy isomers for a MoNiS cluster and their relative energies as might be determined by a global minimum search.

IsomerPoint Group SymmetryRelative Energy (kcal/mol)
1Cₛ0.0
2C₁2.5
3C₂ᵥ4.1
4C₁7.8

Ab Initio Random Structure Searching (AIRSS) is a powerful and conceptually simple method for predicting the stable structures of materials, including clusters, without any prior experimental knowledge. honda-ri.comnih.gov The core principle of AIRSS is to generate a large number of "sensible" random structures that are then relaxed to a local minimum on the potential energy surface using first-principles calculations, typically DFT. cam.ac.uk

"Sensible" random structures are generated with reasonable densities and interatomic distances, and they may incorporate crystallographic or chemical constraints. nih.gov The unbiased nature of the random search allows for a broad exploration of the configuration space, increasing the probability of finding the global minimum and other low-energy metastable structures. stfc.ac.uk AIRSS has been successfully applied to a wide range of systems, from simple molecules to complex solids and surfaces. cam.ac.uk

For Molybdenum–sulfanylidenenickel (1/1) clusters, an AIRSS approach would involve generating numerous random arrangements of Mo, Ni, and S atoms within a defined volume. Each of these initial structures would then be subjected to geometry optimization using DFT. By performing a large number of these calculations in parallel, a comprehensive picture of the low-energy landscape of the MoNiS system can be obtained. arxiv.org The table below illustrates the kind of output one might expect from an AIRSS study on Mo₄Ni₄S₄ clusters, showing the relative energies of different structural motifs found.

Structure MotifRelative Energy (eV/atom)Number of Times Found
Cubane-like0.00152
Distorted Cubane (B1203433)0.0589
Fused Rings0.1245
Planar0.2512

For many transition metal complexes, including those containing molybdenum and nickel, a single-determinant wavefunction, as used in Hartree-Fock or standard DFT, may not be sufficient to accurately describe the electronic structure. This is particularly true for systems with near-degenerate orbitals, open-shell character, or for describing bond breaking/formation and excited states. researchgate.net In such cases, multiconfigurational quantum chemistry methods are necessary to account for static electron correlation. nsf.gov

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful tools for this purpose. In a CASSCF calculation, a subset of electrons and orbitals, known as the active space, is chosen, and a full configuration interaction calculation is performed within this space. This allows for a proper description of the multireference character of the wavefunction. The orbitals are simultaneously optimized with the CI coefficients.

For a Molybdenum–sulfanylidenenickel (1/1) system, the active space would typically include the metal d-orbitals and the relevant sulfur p-orbitals. Such calculations can provide a more accurate description of the ground and excited states, magnetic properties, and the nature of the metal-metal and metal-ligand bonds. While computationally demanding, these methods are essential for systems where electron correlation effects are strong. scm.com The following table provides a hypothetical comparison of the relative energies of the ground and first excited state of a MoNiS cluster calculated with DFT and a multiconfigurational method.

Electronic StateDFT (B3LYP) Energy (eV)CASPT2 Energy (eV)
Ground State (Singlet)0.000.00
First Excited State (Triplet)0.851.25

To gain a deeper understanding of the chemical bonding in Molybdenum–sulfanylidenenickel (1/1) systems, computational techniques like Energy Decomposition Analysis (EDA) and the Quantum Theory of Atoms in Molecules (AIM) are employed.

Energy Decomposition Analysis (EDA) , often combined with Natural Orbitals for Chemical Valence (NOCV), partitions the interaction energy between two fragments (e.g., a {MoS} and a {Ni} fragment) into physically meaningful components. scm.com These components typically include:

Electrostatic interaction: The classical electrostatic attraction between the charge distributions of the fragments.

Pauli repulsion: The destabilizing interaction arising from the overlap of the electron clouds of the fragments.

Orbital interaction: The stabilizing interaction due to the mixing of the orbitals of the fragments, which can be further decomposed into contributions from σ, π, and δ bonding. ias.ac.in

This analysis provides a quantitative measure of the covalent and ionic contributions to the chemical bond. nih.gov For instance, in a review of Mo₃S₄M(CO) (M=Fe, Co, Ni) clusters, EDA-NOCV was used to analyze the M-CO bond, revealing the relative contributions of electrostatic and orbital interactions. mdpi.com

The Quantum Theory of Atoms in Molecules (AIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. ias.ac.in Key to this theory is the concept of the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the bond. A high electron density and a negative Laplacian are characteristic of a covalent bond, while a low electron density and a positive Laplacian indicate a closed-shell (e.g., ionic or van der Waals) interaction. researchgate.net

The table below presents hypothetical EDA-NOCV results for the interaction between a {MoS}⁺ and a {Ni}⁻ fragment in a model Molybdenum–sulfanylidenenickel (1/1) complex, adapted from similar analyses on related systems. mdpi.com

Energy ComponentValue (kcal/mol)
Interaction Energy (ΔE_int)-95.0
Pauli Repulsion (ΔE_Pauli)150.0
Electrostatic Interaction (ΔE_elstat)-130.0
Orbital Interaction (ΔE_orb)-115.0

Coordination Chemistry and Ligand Environment in Molybdenum–sulfanylidenenickel 1/1 Complexes

Influence of Ligand Type and Denticity on Mo-Ni-S Core Assembly

Dithiolene ligands, which are unsaturated bidentate ligands with two sulfur donor atoms, have been extensively studied in the context of molybdenum and nickel complexes. wikipedia.org These ligands are of particular interest due to their occurrence in the active sites of most molybdenum- and tungsten-containing enzymes in the form of the molybdopterin cofactor. wikipedia.org In synthetic chemistry, dithiolene complexes have been explored since the 1960s, with nickel bis(stilbene-1,2-dithiolate) being a key early example. wikipedia.org

The reaction of nickel(II) dithiolene complexes, such as [Ni(S2C2R2)2], with molybdenum carbonyl precursors like [Mo(MeCN)3(CO)3] can lead to the formation of trigonal prismatic bis(dithiolene)molybdenum complexes. acs.orgnih.gov These molybdenum complexes can then serve as precursors for a variety of other derivatives. acs.orgnih.gov The dithiolene ligand's unique electronic properties, including its redox-active nature and ability to undergo chelate ring distortions, play a crucial role in controlling the covalency, reduction potential, and reactivity of the resulting complexes. mdpi.com The small energy gap between filled dithiolene-based orbitals and the lowest unoccupied metal-based orbital leads to low-energy charge transfer states that are significant for the reactivity of these systems. mdpi.com

Table 1: Examples of Dithiolene Ligands in Mo-Ni-S Related Complexes This table is interactive. Click on the headers to sort.

Ligand Name Abbreviation Metal Complex Example Reference
Benzene-1,2-dithiolate bdt [MoVO(bdt)2]− nih.gov
Stilbene-1,2-dithiolate - Ni(S2C2Ph2)2 wikipedia.org
Maleonitriledithiolate mnt (Et4N)2Ni(mnt)2 wikipedia.org
Pyranopterindithiolene PDT Molybdenum cofactor (Moco) mdpi.com

Silylamide ligands are known for their ability to stabilize low coordination numbers and provide soluble metal complexes. researchgate.net While their direct application in Mo-Ni-S clusters is less documented, their use in nickel(II) complexes, often featuring thioether functionalities, demonstrates their potential for constructing heterobimetallic systems with mixed donor environments. researchgate.net The instability of some simple nickel(II) silylamide complexes, such as Ni{N(SiMe3)2}2, highlights the subtle electronic and steric factors that govern complex stability. researchgate.netnih.govacs.org

A wide array of other N, O, and S-donor ligands have been employed to create diverse coordination environments in molybdenum and nickel complexes. ias.ac.innih.govmdpi.comnih.gov These include:

N-donor ligands: Pyridine, pyrazoles, Schiff bases, and various amines. mdpi.com The reactivity of the resulting complexes is highly dependent on the coordination modes and geometry. mdpi.com

O-donor ligands: Alkoxides, phenoxides, and carboxylates can act as both terminal and bridging ligands, influencing the nuclearity and magnetic properties of the complexes. nih.govmdpi.comnih.gov

S-donor ligands: Thioethers, thiolates, and hydrosulfido ligands are crucial in modeling biological systems and can participate directly in redox transformations. ias.ac.innih.gov

For instance, heterobimetallic complexes with the formulation (TMEDA)MII(OTf)−(μ-OH)−FeIIIMST (where MII = CoII or NiII) have been synthesized, showcasing the modularity that can be achieved by combining different ligands and metal ions. nih.gov

Bridging ligands are fundamental to the structure of bimetallic and polymetallic complexes, directly linking the metal centers and mediating electronic communication between them.

Oxo (O²⁻) Ligands: Oxo ligands are known to stabilize high oxidation states of metals and are found in many metalloproteins, including molybdenum cofactors. wikipedia.org They can act as terminal or bridging ligands. wikipedia.org In bimetallic systems, μ-oxo bridges can be linear or bent, and this geometry influences the reactivity of the complex. For example, a bent UIV–O–UIV oxo bridge was found to be more reactive than a linear one. nih.gov The conversion of a μ-oxo ligand to two μ-hydroxo or μ-halido ligands is a known reaction pathway. nih.gov

Hydride (H⁻) Ligands: Hydride ligands can also be terminal or bridging. libretexts.org Bridging hydrides are common in dinuclear complexes and often result in bent geometries. libretexts.orgnsf.gov In some dimolybdenum complexes, hydride ligands can bridge a Mo≣Mo quadruple bond, forming three-center, two-electron (3c-2e) Mo-H-Mo interactions. researchgate.net The nature of the M-H bond can vary from protic to hydridic depending on the electronic properties of the metal center. libretexts.org

Stereochemical Considerations and Isomerism in Mo-Ni-S Coordination Spheres

Isomerism, the existence of compounds with the same formula but different arrangements of atoms, is a key aspect of coordination chemistry. fiveable.metaylorfrancis.comuomustansiriyah.edu.iqlibretexts.org In Mo-Ni-S complexes, both structural and stereoisomerism can occur.

Structural Isomers: These isomers differ in the connectivity of atoms. fiveable.melibretexts.org Linkage isomerism can arise if a ligand can bind to a metal center through different atoms (e.g., SCN⁻ vs. NCS⁻). uomustansiriyah.edu.iq Coordination isomerism could occur in ionic complexes where ligands are exchanged between the cationic and anionic components.

Stereoisomers: These have the same connectivity but differ in the spatial arrangement of ligands. fiveable.melibretexts.orgyoutube.com

Geometrical Isomers: These arise from different placements of ligands around the central metal. For example, in an octahedral complex with two identical ligands, they can be adjacent (cis) or opposite (trans). uomustansiriyah.edu.iq

Optical Isomers (Enantiomers): These are non-superimposable mirror images of each other. uomustansiriyah.edu.iqyoutube.com A complex will exhibit optical isomerism if it is asymmetric (lacks a plane of symmetry). uomustansiriyah.edu.iq

The specific geometry of the complex (e.g., square planar, tetrahedral, octahedral) and the nature of the ligands determine the types of isomers possible. For example, tris(dithiolene) complexes like Mo(S2C2Ph2)3 were the first examples of trigonal prismatic geometry, a structure that can lead to complex stereoisomerism. wikipedia.org

Electronic Effects of Ligand Substitution on Molybdenum-Nickel-Sulfur Centers

Substituting one ligand for another can have profound electronic effects on the bimetallic center, altering its reactivity, redox potentials, and spectroscopic properties. rsc.orgacs.orgnih.govnih.gov The electron-donating or electron-withdrawing nature of a ligand, often quantified by parameters like the Hammett coefficient, can tune the electron density at the metal centers. rsc.org

For example, in molybdenum-oxo bis(dithiolene) complexes, relativistic effects contribute to differences in the electronic structure and reactivity between molybdenum and tungsten analogues. nih.gov Sulfur K-edge X-ray absorption spectroscopy (XAS) combined with density functional theory (DFT) calculations on [MoVO(bdt)2]⁻ and [WVO(bdt)2]⁻ revealed that the energies of the redox-active orbitals are different, which in turn affects the M=O bond strengths and reduction potentials. nih.gov

Ligand-Modulated Nuclearity and Geometry Control in Bimetallic Complexes

Macrocyclic ligands are particularly effective in this regard, as the size of the macrocyclic pocket can be tailored to control the distance between the metal centers. nih.gov However, the flexibility of the linkers in these macrocycles also allows the ligand to adapt to the geometric preferences of the bimetallic core. nih.gov

In the synthesis of nickel(II) hydrazone complexes, the choice of ligand and reaction conditions (e.g., the presence of pyridine) can lead to mononuclear, dinuclear, trinuclear, or tetranuclear clusters. mdpi.comnih.gov The tautomeric form of the deprotonated ligand was found to be directly related to the nuclearity of the resulting Ni(II) clusters. mdpi.com Similarly, the use of a variable bridging ligand strategy allows for the systematic construction of a series of bimetallic complexes from a common precursor. digitellinc.com By first creating a metalloligand with a labile site, different bridging ligands can be introduced to link to a second metal center, providing a high degree of control over the final structure. digitellinc.com

Reactivity and Catalytic Functions of Molybdenum–sulfanylidenenickel 1/1 Species

Small Molecule Activation Chemistry at Mo-Ni-S Centers

Molybdenum-nickel sulfide (B99878) (Mo-Ni-S) centers are recognized for their versatile catalytic capabilities, particularly in the activation of small, relatively inert molecules. This reactivity is central to their function in various industrial and biological processes. The unique electronic and structural properties arising from the synergistic interplay between molybdenum, nickel, and sulfur atoms create active sites capable of interacting with and transforming a range of small molecules.

Dihydrogen (H₂) Activation and Homogeneous Hydrogenation Catalysis

Mo-Ni-S clusters have demonstrated significant efficacy in the activation of dihydrogen (H₂), a critical step in numerous hydrogenation reactions. The presence of nickel atoms in the molybdenum sulfide lattice is crucial for this enhanced activity. Theoretical studies using density functional theory (DFT) have shown that Ni atoms modify the structure and orbital properties of coordinatively unsaturated sites (CUS), making it easier for hydrogenation reactants to adsorb. wikipedia.org Moderate addition of nickel can effectively promote hydrogen activation and its subsequent transfer, which are essential for olefin saturation. wikipedia.org

The activation of H₂ at these bimetallic centers is thought to occur at the edges of the MoS₂ structure, where nickel atoms are incorporated. These "Ni-Mo-S" edge sites are considered the primary locations for catalytic activity. The promotion effect of nickel is often attributed to its ability to generate sulfhydryl (SH) groups, which play a direct role in hydrogenation processes. nih.gov Research on unsupported Ni-Mo sulfides has shown that these materials can be highly active for hydrodesulfurization, a process that involves hydrogen activation. nih.gov

The catalytic performance of molybdenum-based ternary metal sulfides, including Ni-Mo-S, has been shown to be comparable to that of platinum in hydrogen evolution reactions. rsc.org The rate of hydrogen evolution for MMoSₓ catalysts follows the order Ni > Co > Fe > Mn, highlighting the superior activity of the nickel-containing variant. rsc.org This high catalytic activity is attributed to the synergistic effect between the metal nanoparticles and the MoS₂ support, which facilitates charge transfer kinetics and promotes hydrogen adsorption and desorption. acs.org

Catalyst SystemReactant(s)Product(s)Key Findings
Ni-Mo-S nanoclustersH₂, OlefinsAlkanesNickel atoms modify the structure and orbital properties of coordinatively unsaturated sites, enhancing reactant adsorption and promoting hydrogen activation and transportation. wikipedia.org
Unsupported Ni-Mo sulfidesH₂, Dibenzothiophene (B1670422)Hydrogenated productsAcid treatment can unblock active sites, significantly increasing catalytic activity. The turnover frequencies for direct desulfurization were similar for bulk and supported catalysts. nih.gov
Molybdenum-based ternary refractory metal sulfides (MMoSₓ; M = Ni, Co, Fe, Mn)Protons, ElectronsH₂Catalytic activities for hydrogen evolution changed in the order Ni > Co > Fe > Mn. rsc.org
Ni or Pt modified MoS₂Protons, ElectronsH₂Modified catalysts exhibited enhanced hydrogen evolution reaction activity compared to pristine MoS₂, with low onset potential and reduced overpotential. acs.org

Dinitrogen (N₂) Activation and Reduction Processes

The activation and reduction of dinitrogen (N₂), a molecule characterized by its strong N≡N triple bond, is a formidable chemical challenge. Mo-Ni-S systems have been investigated for their potential role in this process, drawing inspiration from the nitrogenase enzyme, which contains an iron-molybdenum cofactor. While much of the research has focused on molybdenum-iron-sulfur clusters, the principles of N₂ activation at multinuclear metal-sulfur sites are relevant.

The activation of N₂ at a metal center typically involves the transfer of electron density from the metal to the π* orbitals of the dinitrogen ligand, which weakens the N-N bond. In synthetic systems, mononuclear molybdenum(III) complexes have been shown to cleave N₂ to form terminal nitrides. nsf.gov The presence of multiple metal centers, as in Mo-Ni-S clusters, could potentially facilitate the multi-electron reduction required for N₂ fixation.

Embedding a [MoFe₃S₄] cluster in a protective ligand environment has been shown to enable N₂ binding at an iron site, leading to a significantly weakened N-N bond. mdpi.com This suggests that the cluster environment plays a crucial role in activating dinitrogen. While direct evidence for N₂ activation and reduction specifically by Molybdenum--sulfanylidenenickel (1/1) is still an emerging area of research, the known reactivity of related molybdenum-sulfur clusters provides a strong foundation for future investigations. The synergistic electronic effects between molybdenum and nickel within a sulfide framework could offer unique pathways for N₂ coordination and subsequent functionalization.

Activation of Unsaturated Hydrocarbons (e.g., Acetylene (B1199291), Olefins)

Mo-Ni-S catalysts are effective in the activation and transformation of unsaturated hydrocarbons, such as acetylenes and olefins. This reactivity is particularly relevant in hydrotreating processes where the saturation of olefins is a desired outcome. DFT calculations have indicated that the edges of Ni-Mo-S nanoclusters can provide stable active hydrogen for the hydrogenation of olefins. wikipedia.org The presence of nickel modifies the electronic properties of the catalyst, which can enhance the adsorption of olefins. wikipedia.org

The catalytic pathway for olefin hydrogenation at molybdenum-sulfur complexes can involve the oxidative addition of H₂ to a Mo(II) center, forming a Mo(IV) dihydride intermediate. utep.edu This intermediate can then transfer its hydride ligands to the coordinated olefin.

In the context of prebiotic chemistry, nickel sulfide has been shown to catalyze the formation of various fatty acids and aldehydes from acetylene and carbon monoxide under hydrothermal conditions. acs.org This highlights the fundamental reactivity of metal sulfides towards the activation of C-C multiple bonds. Molybdenum(IV) acetylene complexes have also been synthesized and their reactivity studied, providing insights into the coordination and activation of acetylene at a molybdenum center. semanticscholar.org

Catalyst SystemUnsaturated HydrocarbonReaction TypeKey Findings
Ni-Mo-S nanoclustersOlefinsHydrogenationA moderate Ni-Mo ratio enhances olefin adsorption and promotes hydrogen activation and transportation. wikipedia.org
[Cp*Mo(Ph₂PC₆H₄S−CH=CH₂)(Py)]⁺Alkenes, AcetyleneHydrogenation, PolymerizationThe complex catalyzes the hydrogenation of various alkenes and the polymerization of acetylene. utep.edu
Nickel SulfideAcetylene, Carbon MonoxideC-C bond formationCatalyzes the synthesis of fatty acids and aldehydes under hydrothermal conditions. acs.org
Molybdenum(IV) acetylene complexAcetyleneNucleophilic attackThe coordinated acetylene is susceptible to intermolecular nucleophilic attack. semanticscholar.org

Hydrosilylation and Hydroboration Reactions

The catalysis of hydrosilylation and hydroboration reactions by Molybdenum--sulfanylidenenickel (1/1) is an area with limited specific research. However, the individual catalytic activities of molybdenum and nickel complexes in these transformations provide a basis for potential applications of bimetallic sulfide systems.

Molybdenum complexes have been shown to catalyze the hydrosilylation of alkynes, with the potential for controlling both regio- and stereoselectivity. researchgate.net For instance, a molybdenum-catalyzed anti-Markovnikov hydrosilylation of alkynes has been reported to produce (E)-vinylsilanes. researchgate.net The proposed mechanism involves the oxidative addition of the silane (B1218182) to the molybdenum center, followed by alkyne insertion and reductive elimination. rsc.org

Similarly, nickel complexes are known to be effective catalysts for hydroboration reactions. nsf.gov Nickel-catalyzed enantioselective hydroboration of vinylarenes has been developed to generate chiral benzylic boronate esters. nsf.gov The mechanism of metal-catalyzed hydroboration often involves the oxidative addition of the B-H bond to the metal center, followed by insertion of the unsaturated substrate. wikipedia.org

Given the established catalytic activity of both molybdenum and nickel in these transformations, it is plausible that Mo-Ni-S clusters could exhibit unique catalytic properties for hydrosilylation and hydroboration, potentially benefiting from synergistic effects between the two metals. However, dedicated studies on Molybdenum--sulfanylidenenickel (1/1) for these specific reactions are needed to confirm this potential.

Redox Catalysis and Electron Transfer Pathways

The catalytic activity of Mo-Ni-S species is intrinsically linked to their ability to facilitate redox reactions and mediate electron transfer. The presence of multiple metal centers with accessible oxidation states, coupled with the redox-active sulfide ligands, provides a versatile platform for a variety of catalytic transformations.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Mo-Ni-S Catalysis

Proton-coupled electron transfer (PCET) is a fundamental mechanism in many catalytic processes, where the transfer of an electron and a proton occur in a concerted or stepwise manner. This mechanism is particularly relevant in reactions involving the activation of small molecules like H₂ and N₂, as well as in hydrogenation and redox catalysis. In Mo-Ni-S systems, PCET pathways can lower the activation barriers for bond-breaking and bond-forming steps.

The interconversion of molybdenum ethylene (B1197577) and ethyl complexes through PCET has been described, providing a foundation for understanding the PCET reactivity of organometallic complexes with alkene and alkyl ligands. In the context of biomimetic systems, evidence for a PCET mechanism has been found in superoxide (B77818) reduction by nickel-containing superoxide dismutase mimics, where a protonated Ni(II)-S(H)Cys moiety is proposed as the formal H-atom donor.

Theoretical studies on molecular electrocatalysts have highlighted the importance of PCET in catalytic cycles. The thermodynamics and kinetics of PCET processes can be investigated using electronic structure methods to calculate reduction potentials and pKa values, which helps in elucidating reaction mechanisms. While specific studies detailing PCET mechanisms in Molybdenum--sulfanylidenenickel (1/1) are not abundant, the general principles of PCET in related molybdenum and nickel sulfide systems suggest its crucial role in the catalytic functions of these bimetallic clusters. The synergistic interaction between molybdenum and nickel could modulate the thermodynamics of proton and electron transfer, leading to enhanced catalytic efficiency.

Deoxydehydration (DODH) and Related Reductive Transformations

Deoxydehydration (DODH) is a significant chemical transformation that converts vicinal diols into olefins, a reaction of immense potential for converting biomass-derived molecules into valuable platform chemicals. rsc.org While dioxomolybdenum complexes, particularly those supported by salan ligands, have been extensively studied for their catalytic activity in DODH, the specific role of Molybdenum–sulfanylidenenickel (1/1) is less direct. rsc.org The general mechanism for molybdenum-catalyzed DODH involves the condensation of a diol with a Mo(VI) oxo complex, followed by an oxidative cleavage of the diol to yield an Mo(IV) complex and subsequent extrusion of the alkene. nih.gov

The reaction is typically driven by a sacrificial reductant. rsc.org Theoretical studies using density functional theory (DFT) have elucidated the mechanistic pathways of DODH catalyzed by dioxidomolybdenum complexes with phosphane as the reductant. rsc.org These studies suggest that the reduction of the molybdenum center by the phosphane preceding the diol condensation is the energetically preferred pathway. rsc.org

While direct evidence for Molybdenum–sulfanylidenenickel (1/1) in DODH is not prominent in the literature, the fundamental redox cycling between Mo(VI) and Mo(IV) is a key feature of both DODH and the catalytic cycles observed in Mo-Ni-S systems for other reactions. The oxophilic nature of molybdenum is central to its function in DODH, facilitating the removal of oxygen from the diol.

Below is a table summarizing the performance of various molybdenum-based catalysts in the DODH of different substrates.

Catalyst SystemSubstrateProductYield (%)ReductantReference
Dioxomolybdenum-salan complexesStyrene glycolStyreneup to 54PPh₃ rsc.org
Dioxomolybdenum-salan complexesmeso-/R,R-hydrobenzoinAlkene60-71PPh₃ rsc.org
Dioxomolybdenum-salan complexes(+)-diethyltartrateDiethyl fumarate>98PPh₃ rsc.org
Dioxomolybdenum-salan complexes(+)-diethyltartrateDiethyl fumarate78Na₂SO₃ rsc.org

Involvement in Catalytic Redox Reactions

Molybdenum compounds are well-known for their ability to catalyze a wide range of redox reactions, a property stemming from the metal's ability to exist in multiple oxidation states. molybdenum42.com In biological systems, molybdenum-containing enzymes are indispensable for catalyzing redox reactions involving the transfer of oxygen atoms and electrons, with the molybdenum center typically cycling between the +4 and +6 oxidation states. nih.gov

In the context of Molybdenum–sulfanylidenenickel (1/1) and related Mo-Ni-S clusters, their involvement in catalytic redox reactions is most prominently demonstrated in hydrotreating processes. These catalysts facilitate crucial electron transfer processes required for the cleavage of carbon-heteroatom bonds. molybdenum42.com The synergistic effect between nickel and molybdenum is critical; nickel is believed to promote the reduction of the molybdenum sulfide species, thereby creating the active sites for catalysis.

Bioinspired molybdenum catalysts have been developed for various redox transformations, including the reduction of perchlorate (B79767). nih.gov A heterogeneous catalyst composed of a molybdenum precursor, a bidentate nitrogen ligand, and palladium on carbon has been shown to reduce aqueous perchlorate to chloride at room temperature under a hydrogen atmosphere. nih.gov In this system, the Mo(VI) precursor is transformed into oligomeric Mo(IV) active sites. nih.gov

The table below presents data on a bioinspired molybdenum catalyst for aqueous perchlorate reduction.

CatalystSubstrateTurnover Number (TON)Initial Turnover Frequency (TOF₀) (h⁻¹)Reference
(L)Mo-Pd/CClO₄⁻3840165 nih.gov

Furthermore, a bioinspired molybdenum-copper molecular catalyst has been shown to mediate the electrocatalytic reduction of carbon dioxide to formate. rsc.org The catalytic cycle involves the reduction of a Mo(VI) oxo complex and the formation of a reactive Mo(V) hydride intermediate. rsc.org

Heterogeneous Catalysis and Surface Reactivity

Mo-Ni-S catalysts are paramount in the petroleum refining industry for hydrodesulfurization (HDS) and hydrodeoxygenation (HDO) processes. nih.govsamaterials.com HDS is the process of removing sulfur from natural gas and refined petroleum products, while HDO is crucial for upgrading bio-oils by removing oxygen. nih.govresearchgate.net

The addition of nickel as a promoter to molybdenum sulfide catalysts significantly enhances their catalytic activity. nih.gov This synergistic effect is attributed to the formation of a new active phase, often referred to as the "Ni-Mo-S" phase. nih.gov In this phase, nickel atoms are located at the edges of MoS₂ slabs. The presence of nickel alters the electronic properties of the active center, leading to improved HDS activity. nih.gov For instance, the desulfurization rate of dibenzothiophene (DBT) over a Ni-MoS₂ catalyst can reach 94.7% at a reaction temperature of 320 °C. nih.gov

Unsupported Ni-Mo sulfides have also demonstrated high activity for HDS, with hydrodesulfurization rates being more than an order of magnitude higher than on Al₂O₃-supported catalysts. nih.gov This increased activity is linked to the lower average electronegativity of the unsupported sulfides and the modified adsorption of reactants due to multilayer stacking. nih.gov

In HDO, Mo-Ni catalysts are also highly effective. A Mo-Ni catalyst supported on amorphous silica (B1680970) alumina (B75360) (ASA) showed significantly higher activity in the HDO of phenol (B47542) compared to a commercial NiMoP(S)/Al₂O₃ catalyst. researchgate.net The promoting action of molybdenum and the high dispersion of nickel contribute to this enhanced performance. researchgate.net The reaction over NiMo catalysts can proceed through different pathways, with a decarbonylation route favored over Ni sites and an HDO route over NiMo alloy species. acs.org

The following table summarizes the performance of different Ni-Mo catalysts in HDS and HDO reactions.

CatalystReactionSubstrateConversion/YieldTemperature (°C)Pressure (MPa)Reference
H-NiMo-150-400HDSDibenzothiophene94.7% desulfurization320- nih.gov
Mo-Ni/ASAHDOPhenol2 times higher yield of O-free products than commercial catalyst3103 researchgate.net
NiMo/Al₂O₃HDOStearic AcidHigh conversion-- acs.org

The active sites in Mo-Ni-S catalysts are generally accepted to be located at the edges of the MoS₂ nanostructures. The "Co-Mo-S" model, which is also applicable to Ni-Mo-S systems, posits that the promoter atoms (Ni) are located at the edges of the MoS₂ layers. tue.nl These Ni-Mo-S sites are considered the locus of the catalytic activity.

Investigations into zeolite-stabilized Ni-Mo sulfide clusters have provided further insights into the nature of the active sites. acs.orgnih.gov In these systems, bimetallic Ni-Mo sulfide clusters are formed within the zeolite micropores. acs.org Unlike monometallic Mo sulfide clusters, which primarily stabilize hydrogen as hydrides on Mo atoms, the bimetallic clusters also bind hydrogen as sulfhydryl groups on the bridging sulfur atoms. nih.gov This formation of sulfhydryl groups is attributed to the lower electron density on the cluster due to coordination with the more electronegative Ni²⁺. nih.gov This new hydrogen activation pathway leads to significantly higher hydrogenation rates on the bimetallic catalysts. nih.gov

The coordinatively unsaturated Mo atoms are considered active sites for hydrogenation reactions. acs.org The removal of terminal sulfur atoms as H₂S can expose these sites. acs.org The synergy between Ni and Mo species in these clusters enhances their catalytic activity. acs.org

Bioinspired Catalysis and Enzyme Mimicry

The Mo-Ni-S system bears significant structural and functional relevance to the active sites of several metalloenzymes, making it a valuable platform for bioinspired catalysis. Notably, the active sites of both [NiFe]-hydrogenases and nitrogenase feature complex metal-sulfur clusters.

Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen. nih.gov While the most common hydrogenases contain a [NiFe] active site, the fundamental principles of H₂ activation by metal-sulfur clusters are relevant. The bimetallic Ni-Mo sulfide clusters that can bind hydrogen both as hydrides on Mo and as sulfhydryl groups on bridging sulfurs offer a synthetic mimic for the sophisticated hydrogen activation mechanisms in these enzymes. nih.gov The ability of these synthetic clusters to open new hydrogenation pathways provides insights into how nature utilizes multimetallic sites for efficient catalysis. nih.gov

Nitrogenase is a complex metalloenzyme responsible for biological nitrogen fixation, converting atmospheric nitrogen to ammonia. nih.govbyjus.com The most common form of nitrogenase contains an iron-molybdenum cofactor (FeMoco), a complex [MoFe₇S₉C-homocitrate] cluster, at its active site. nih.govnih.gov This cluster is the site of dinitrogen reduction. researchgate.net The study of synthetic Mo-S and Ni-Mo-S clusters provides valuable models for understanding the structure and function of the FeMoco. researchgate.net Although a direct Ni-containing analogue of FeMoco is not known in nature, the principles of substrate binding and reduction at complex metal-sulfur clusters are of fundamental importance. The ability of Mo-Ni-S catalysts to facilitate multi-electron redox processes is analogous to the function of nitrogenase, which requires the transfer of multiple electrons to reduce N₂.

The development of bioinspired molybdenum catalysts for reactions like perchlorate reduction and CO₂ reduction further underscores the connection between these synthetic systems and metalloenzymes. nih.govrsc.org These catalysts often aim to replicate the coordination environment and redox properties of the molybdenum centers in enzymes to achieve efficient catalysis under mild conditions. nih.gov

Design and Study of Biomimetic Analogues of Enzyme Active Sites

The design and study of synthetic analogues that mimic the active sites of metalloenzymes are crucial for understanding their complex catalytic mechanisms. mdpi.comnih.gov For enzymes containing molybdenum and nickel, particularly those with sulfur-rich coordination environments, biomimetic chemistry provides invaluable insights into structure-function relationships. nih.gov The focus of this research is to create relatively simple, well-defined molecules that replicate the essential structural, spectroscopic, and functional features of the biological active sites. mdpi.com

A primary goal in this field is to model the synergistic effects observed between different metals within an enzyme's active site. In the context of Molybdenum–sulfanylidenenickel (1/1) species, synthetic analogues are designed to explore the cooperative roles of molybdenum and nickel in catalytic reactions, such as hydrogen activation and substrate reduction. acs.org The common features of the natural enzyme sites being modeled are variable metal oxidation states and sulfur-rich coordination spheres. nih.gov

Design Strategies for Biomimetic Analogues

The rational design of these analogues involves several key strategies aimed at replicating the native enzymatic environment:

Replication of the Coordination Sphere: The active sites of many molybdenum and tungsten enzymes feature the metal coordinated by the ene-dithiolate groups of a molybdopterin cofactor. nih.govnih.gov Synthetic strategies often employ ligands with sulfur donors, such as dithiolenes, to mimic this environment and stabilize the metals in physiologically relevant oxidation states. mdpi.comnih.gov

Structural Mimicry: A significant challenge is to replicate the specific geometry of the active site, including the bond angles and distances between the metal centers. For instance, in modeling [NiFe]-hydrogenases, a related field, a major goal has been to create complexes with nonplanar geometries and specific terminal and bridging thiolate ligands, which are implicated in proton transfer reactions. nih.gov These principles are extended to the design of Ni-Mo systems.

Synthesis of Heterometallic Clusters: The construction of clusters containing both nickel and molybdenum is central to modeling bimetallic active sites. One established method involves the reaction of pre-formed single-metal clusters. For example, heterometal cubane-type clusters can be prepared by reacting single cubane (B1203433) clusters with appropriate reagents to incorporate a second, different metal. nih.gov Another approach involves the deposition of metal precursors onto a support followed by a reaction, such as sulfidation, to form the bimetallic species. acs.org

Research Findings from a Synthetic Ni-Mo Sulfide Analogue

A notable study focused on the creation of bimetallic Ni–Mo sulfide clusters stabilized within a NaY zeolite matrix to model cooperative catalysis. acs.org The synthesis involved ion-exchanging Ni²⁺ into the zeolite, followed by deposition of Mo(CO)₆ and subsequent sulfidation. This process resulted in the formation of dimeric Mo₂S₄ clusters linked to Ni²⁺ ions through bridging sulfur atoms, creating bimetallic NiMo₂S₄-like clusters. acs.org

These synthetic analogues were studied for their ability to activate hydrogen and catalyze ethene hydrogenation, a model reaction for probing catalytic activity. A key finding was that the bimetallic Ni–Mo sulfide clusters exhibited significantly higher hydrogenation rates compared to their monometallic Mo sulfide counterparts. acs.org This enhancement was attributed to a synergistic effect between nickel and molybdenum. acs.org

The presence of the more electronegative Ni²⁺ ion alters the electronic properties of the cluster, facilitating the binding of hydrogen not only as hydrides on molybdenum but also as sulfhydryl groups on the bridging sulfur atoms. acs.org This opens up a new, more efficient pathway for hydrogenation, demonstrating a functional advantage of the bimetallic arrangement that would be difficult to discern without studying such a biomimetic model. acs.org

Comparative Ethene Hydrogenation Rates
CatalystDescriptionEthane Formation Rate (mmol·gcat–1·h–1)Reference
MoS(631)Monometallic Molybdenum Sulfide Cluster~6.9 acs.org
NiMoSBimetallic Nickel-Molybdenum Sulfide ClusterSignificantly Higher than Monometallic acs.org

Reaction conditions: T ≈ 473 K, pH2 ≈ 95 kPa, pethene ≈ 5 kPa. acs.org

The study of these biomimetic Ni-Mo sulfide clusters provides a clear example of how synthetic analogues can elucidate the roles of individual components in a complex catalytic system. By systematically varying the composition (the Ni/Mo ratio) and studying the resulting structure and reactivity, researchers can gain a detailed understanding of the synergistic interactions that underpin the efficiency of natural enzymes. acs.org This knowledge is not only fundamental to biochemistry but also paves the way for the development of new, highly efficient catalysts for industrial applications. mdpi.com

Advanced Research Avenues and Future Directions for Molybdenum–sulfanylidenenickel 1/1 Compounds

Development of Novel Catalytic Systems for Sustainable Chemical Synthesis

Molybdenum-nickel sulfide (B99878) catalysts have long been industrial workhorses, primarily for hydrodesulfurization (HDS) in the petroleum refining industry. mdpi.com Modern research, however, is focused on redesigning these catalytic systems for green chemistry and sustainable synthesis, aiming for higher efficiency, milder reaction conditions, and novel applications beyond fossil fuel processing.

A significant area of development is in enhancing electrocatalytic processes for clean energy production. Ni-Mo alloys and sulfides have emerged as highly efficient, non-noble metal electrocatalysts for the hydrogen evolution reaction (HER) in water electrolysis. rsc.orgacs.org The synergy between nickel and molybdenum is crucial; nickel is believed to effectively disperse and activate oxidized molybdenum species (like Mo³⁺), which act as the primary catalytic sites for HER. acs.org This bifunctional mechanism allows for significantly lower overpotentials compared to pure nickel or molybdenum catalysts, making them a cost-effective alternative to platinum. researchgate.net Research has demonstrated that Ni-Mo nanostructured alloys can achieve high current densities with good stability in both acidic and alkaline media, paving the way for green hydrogen production. rsc.orgacs.org

Beyond hydrogen production, Mo-Ni-S systems are being explored for other sustainable reactions. For instance, molybdenum compound cocatalysts with nickel-based anodes have shown enhanced performance in the ethanol (B145695) electro-oxidation reaction (EOR), which is vital for direct ethanol fuel cells. researchgate.net Furthermore, innovative dinuclear molybdenum-sulfur complexes have been successfully employed as catalysts for both the synthesis and chemical recycling of poly(ethylene 2,5-furandicarboxylate) (PEF), a biobased polymer. rsc.org This demonstrates the potential of Mo-S-based catalysts to facilitate a circular economy for sustainable plastics. rsc.org

In the traditional realm of HDS, advancements are geared towards creating more active and stable catalysts to produce ultra-clean fuels. nih.govnbinno.com Unsupported Ni-Mo sulfides have shown hydrogenative desulfurization rates more than an order of magnitude higher than conventional alumina-supported catalysts. nih.gov The enhanced activity is attributed to the modification of electronic properties and improved reactant adsorption on multilayered stacks of the sulfide material. nih.gov

Table 1: Performance of Selected Ni-Mo-S Catalysts in Sustainable Applications

Catalyst System Application Key Performance Metric Reference
Ni-4Mo Nanostructured Alloy Hydrogen Evolution Reaction (HER) Tafel slope: -113 mV dec⁻¹; Exchange current density: 1.250 mA cm⁻² rsc.org
Ni-Mo Composite Film Hydrogen Evolution Reaction (HER) Overpotential at -10 mA cm⁻²: 95 mV in 0.1 M KOH acs.org
H-NiMo-150-400 Hydrodesulfurization (HDS) of DBT Desulfurization rate: 94.7% at 320 °C nih.govacs.org
Ni-Mo₂C/C Ethanol Electro-oxidation (EOR) Current density: 11.4 mA cm⁻² researchgate.net

Integration into Functional Materials and Nanostructures for Advanced Applications

The unique properties of Molybdenum--sulfanylidenenickel (1/1) and related compounds are being harnessed by integrating them into sophisticated functional materials and nanostructures. The morphology, dimensionality, and composition of these materials can be precisely controlled to tailor their performance for specific applications, ranging from energy storage to electronics.

Hydrothermal synthesis is a prominent method for creating Mo-Ni-S nanostructures with controlled crystallinity and morphology, such as nanosheet arrays. smolecule.com Other techniques, like the use of micelle-assisted hydrothermal methods, have been employed to create novel hybrid materials, such as MoS₂ nanoflowers grown on carbon-covered magnetic nanoparticles. researchgate.net These complex architectures provide a high surface area and an abundance of active sites, which is beneficial for catalytic applications like slurry-phase hydrocracking. researchgate.net The integration of a magnetic core also allows for easy recovery and recycling of the nanocatalyst. researchgate.net

In the field of energy storage, molybdenum-based materials are highly regarded for applications in lithium-sulfur (Li-S) batteries due to their strong interactions with lithium polysulfides (LiPSs), which helps to mitigate capacity decay. nih.gov While much research has focused on pure molybdenum sulfides, the principles can be extended to nickel-doped systems. The incorporation of nickel can enhance electronic conductivity and create additional active sites, potentially improving the reaction kinetics of LiPS conversion. nih.gov Molybdenum sulfides and oxides have also been investigated as electrode materials for supercapacitors, exhibiting high specific capacitance. wjarr.com Hybrid nanostructures combining MoS₂ with conductive materials like graphene oxide have shown improved electrochemical properties and stability compared to MoS₂ alone. nih.gov

Furthermore, two-dimensional (2D) molybdenum sulfide has demonstrated potential in biomedical applications due to its high surface area, biocompatibility, and photothermal conversion efficiency, making it suitable for antibacterial therapies. nih.gov The introduction of nickel into the MoS₂ lattice could further tune its electronic and optical properties for such photo-excited applications.

Predictive Design of Mo-Ni-S Architectures via Combined Theoretical and Experimental Approaches

The development of new Mo-Ni-S materials is increasingly driven by a synergistic approach that combines theoretical modeling with experimental validation. This predictive design strategy accelerates the discovery of novel architectures with optimized properties by providing fundamental insights into structure-property relationships at the atomic level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, stability, and catalytic activity of Mo-Ni-S clusters and surfaces. mdpi.comresearchgate.net For example, DFT simulations have been instrumental in elucidating the mechanism of the hydrogen evolution reaction on Ni-Mo catalysts. acs.org These calculations demonstrated the thermodynamic stability and high HER activity of Mo³⁺-containing centers on a nickel surface, revealing that nickel's primary role is to disperse and activate these molybdenum species rather than acting as a direct catalytic site itself. acs.org Such theoretical insights are crucial for guiding the synthesis of catalysts with an optimal arrangement of active sites.

Computational methods also help explain puzzling experimental results and guide the characterization of novel transition metal clusters. mdpi.com By calculating properties such as metal-metal bonding, orbital interactions, and spectroscopic signatures, researchers can better understand and tune these complex materials to activate small molecules like N₂ and CO. mdpi.com This predictive capability is essential for designing next-generation catalysts for nitrogen fixation and CO₂ reduction. mdpi.comrsc.org

This combined approach allows for the efficient exploration of vast architectural design spaces. researchgate.net By simulating sampled points and using the results to train predictive models, researchers can obtain highly accurate performance estimates for new, unsynthesized materials, significantly reducing the time and cost associated with purely experimental trial-and-error methods. researchgate.net This data-driven approach, integrating first-principles calculations and machine learning, represents the future of materials design in Molybdenum-Nickel-Sulfur chemistry.

Challenges and Emerging Opportunities in Molybdenum-Nickel-Sulfur Chemistry

Despite significant progress, several challenges remain in the field of Molybdenum-Nickel-Sulfur chemistry. A primary challenge is the precise, scalable synthesis of Mo-Ni-S materials with well-defined structures, stoichiometries, and morphologies. nih.govsmolecule.com The complex phase behavior of the Ni-Mo system means that achieving a desired crystalline phase while avoiding inactive or unstable ones requires exquisite control over synthesis parameters like temperature and precursor ratios. nih.govresearchgate.net Catalyst deactivation due to coking or poisoning remains a concern in industrial applications, necessitating the development of more robust materials. nbinno.comresearchgate.net

Another challenge lies in fully understanding the complex synergistic effects between nickel and molybdenum at the atomic level. While it is clear that the combination of these elements leads to enhanced catalytic activity, the precise nature of the active sites and the reaction mechanisms are still subjects of intense investigation. acs.org Bridging the gap between surface science studies on ideal single-crystal models and the performance of real-world, high-surface-area catalysts is also a significant hurdle.

However, these challenges are accompanied by tremendous opportunities. The continued development of advanced in-situ and operando characterization techniques, combined with increasingly powerful computational models, will provide unprecedented insight into the dynamic nature of Mo-Ni-S catalysts under reaction conditions. acs.orgmdpi.com

Emerging opportunities lie in expanding the application of Mo-Ni-S materials beyond their traditional uses. Their proven efficacy as electrocatalysts for the HER opens up vast possibilities in the renewable energy sector. rsc.org There is significant potential in designing multifunctional Mo-Ni-S materials for other key energy conversion reactions, such as CO₂ reduction and nitrogen reduction, mimicking the function of metalloenzymes like nitrogenase. mdpi.commdpi.com The unique electronic and electrochemical properties of these materials also make them prime candidates for next-generation energy storage systems, sensors, and optoelectronic devices. nih.govwjarr.com The engineering of defects, such as sulfur vacancies, within the Mo-Ni-S structure is a promising strategy to further tune their catalytic activity and create new functionalities. rsc.orgmdpi.com

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